molecular formula C19H17ClN2O4 B2995306 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 946283-92-7

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2995306
CAS No.: 946283-92-7
M. Wt: 372.81
InChI Key: XSRUBARZFBWOFT-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of oxazole and acetamide functional groups

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-15-7-8-17(25-2)16(11-15)21-19(23)10-14-9-18(26-22-14)12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUBARZFBWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a precursor containing a chlorophenyl group and an appropriate nitrile under acidic or basic conditions to form the oxazole ring. Subsequent reactions with dimethoxyphenyl acetic acid derivatives under amide-forming conditions yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the acetamide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,5-dimethoxyphenyl group provides distinct electronic and steric properties that differentiate it from similar compounds.

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic derivative characterized by its oxazole ring and substituted phenyl groups. This article aims to explore its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN2O3C_{16}H_{16}ClN_{2}O_{3} with a molecular weight of approximately 320.76 g/mol. The presence of the 4-chlorophenyl and 2,5-dimethoxyphenyl groups contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, suggesting potential neuroprotective effects against neuroinflammatory conditions like Parkinson's disease .
  • Antitumor Activity : Compounds in the oxazole class have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the oxazole ring can enhance antitumor efficacy .
  • Cytotoxicity and Selectivity : Preliminary data suggest that this compound may selectively target certain cancerous cells while sparing normal cells, a desirable trait in cancer therapeutics .

The biological activity of This compound is thought to involve multiple pathways:

  • Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
  • Modulation of Cytochrome P450 Enzymes : The compound may interact with cytochrome P450 enzymes, which are involved in drug metabolism and can affect the pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated that similar oxazole derivatives reduce NO production in LPS-stimulated microglia.
Showed that analogs exhibit potent cytotoxicity against various human tumor cell lines, with implications for cancer therapy.
Explored the structure-property relationships indicating potential for further optimization in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous acetamides are synthesized via refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by purification via crystallization . Optimization may require adjusting reaction times (e.g., 30-minute reflux) and solvents (ethanol for slow evaporation) to enhance yield and purity.

Q. How can structural characterization techniques like NMR and X-ray crystallography validate the compound’s structure?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For instance, thiadiazole analogs show distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm) .
  • X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯O bonds) to confirm stereoelectronic properties. Evidence from similar compounds demonstrates deviations in nitro-group planarity (torsion angles: -16.7° to 160.9°) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : The Mosmann assay (MTT) is widely used for cytotoxicity evaluation. Seed cells in 96-well plates, treat with graded compound concentrations, and measure absorbance at 570 nm after formazan formation. Normalize data against controls to calculate IC50_{50} values .

Advanced Research Questions

Q. How do structural variations in analogous compounds impact biological activity?

  • Methodological Answer : Comparative studies highlight heterocyclic substituents as critical. For example, replacing benzoxazole with benzothiazole in analogs reduces target affinity due to altered π-π stacking, while chloro-substituted phenyl groups enhance lipophilicity and membrane penetration . Use molecular docking to map interactions (e.g., with enzymes or receptors) and validate via mutagenesis assays.

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-response normalization : Account for differences in cell lines (e.g., hepatic vs. neuronal) by standardizing protocols (e.g., serum-free media).
  • Structural validation : Confirm batch-to-batch consistency via HPLC and crystallography to rule out impurities or polymorphic forms .
  • Meta-analysis : Pool data from multiple studies using tools like PRISMA to identify confounding variables (e.g., solvent polarity in assays).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, methoxy groups in the dimethoxyphenyl moiety may reduce metabolic clearance .
  • QSAR modeling : Train models on datasets of analogs (e.g., IC50_{50} values vs. substituent electronegativity) to prioritize synthetic targets.

Contradiction Analysis & Experimental Design

Q. Why might bioactivity results vary between enzymatic and cell-based assays?

  • Methodological Answer : Enzymatic assays (e.g., kinase inhibition) often lack cellular context (e.g., efflux pumps or metabolic enzymes). Design parallel experiments:

  • In vitro enzyme assays : Use purified targets to measure direct inhibition.
  • Cell-based assays : Include transporter inhibitors (e.g., verapamil for P-gp) to assess bioavailability .

Q. How can crystallographic data inform formulation strategies?

  • Methodological Answer : Analyze crystal packing (e.g., head-to-tail interactions in acetamides) to predict solubility. For example, intermolecular H-bonding in analogs correlates with low aqueous solubility, suggesting lipid-based nanoformulations for in vivo studies .

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